N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride
CAS No.: 1188265-39-5
Cat. No.: VC3290957
Molecular Formula: C12H16ClN3S
Molecular Weight: 269.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1188265-39-5 |
|---|---|
| Molecular Formula | C12H16ClN3S |
| Molecular Weight | 269.79 g/mol |
| IUPAC Name | N-piperidin-3-yl-1,3-benzothiazol-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3S.ClH/c1-2-6-11-10(5-1)15-12(16-11)14-9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H |
| Standard InChI Key | FCYBOKYZTRMTNX-UHFFFAOYSA-N |
| SMILES | C1CC(CNC1)NC2=NC3=CC=CC=C3S2.Cl |
| Canonical SMILES | C1CC(CNC1)NC2=NC3=CC=CC=C3S2.Cl |
Introduction
Chemical Identity and Structure
| Parameter | Value |
|---|---|
| CAS Number | 1188265-39-5 |
| Alternative CAS | 1420978-86-4 |
| Molecular Formula | C₁₂H₁₆ClN₃S |
| Molecular Weight | 269.79 g/mol |
| IUPAC Name | 1-(1,3-benzothiazol-2-yl)piperidin-3-amine;hydrochloride |
| Alternative Name | N-(3-piperidinyl)-1,3-benzothiazol-2-amine hydrochloride |
| MDL Number | MFCD10698889 |
The compound's chemical identity is well-established through multiple database registrations, ensuring its traceability across different chemical information systems .
Structural Characteristics
The molecular structure of N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride consists of a benzothiazole ring system connected to a piperidine ring through a nitrogen linkage. This structural arrangement creates a compound with specific spatial and electronic properties that influence its potential biological interactions.
Table 2: Structural Identifiers
| Identifier Type | Value |
|---|---|
| Standard InChI | InChI=1S/C12H15N3S.ClH/c13-9-4-3-7-15(8-9)12-14-10-5-1-2-6-11(10)16-12;/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15);1H |
| Standard InChIKey | FCYBOKYZTRMTNX-UHFFFAOYSA-N |
| SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3S2)N.Cl |
| Canonical SMILES | C1CC(CN(C1)C2=NC3=CC=CC=C3S2)N.Cl |
The molecular structure reveals several key features: a planar benzothiazole system providing rigidity, a flexible piperidine ring, and an amine group that can participate in hydrogen bonding. The hydrochloride salt formation enhances water solubility compared to the free base form .
Structural Relationship to Similar Compounds
Benzothiazole-Based Compounds
N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride belongs to a broader class of benzothiazole derivatives that have attracted significant research interest. The benzothiazole scaffold is considered a privileged structure in medicinal chemistry due to its presence in various bioactive compounds and pharmaceutical agents.
Related compounds include 3-(BENZO[D]THIAZOL-2-YL)PROPAN-1-AMINE (CAS: 51124-73-3), which features a propylamine chain instead of the piperidine ring, and N-propylbenzo[d]thiazol-2-amine, which has a simpler aliphatic substitution . These structural variations provide insights into structure-activity relationships within this compound class.
Structure-Activity Relationship Context
The structure of N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride incorporates several pharmacophoric elements commonly associated with bioactivity:
-
The benzothiazole heterocycle, which provides a rigid scaffold that can participate in π-π interactions with biological targets
-
The piperidine ring, a common structural motif in drugs targeting neurological disorders
-
The amine functional group, which can serve as both a hydrogen bond donor and acceptor
-
The salt form, which enhances aqueous solubility while maintaining the core structure's integrity
These structural elements contribute to the compound's potential for biological activity, though specific pharmacological profiles require further investigation.
| Parameter | Details |
|---|---|
| Signal Word | Warning |
| Hazard Statements | H302-H315-H319 (Harmful if swallowed, causes skin irritation, causes serious eye irritation) |
| GHS Pictogram | GHS07 (Exclamation mark) |
These hazard classifications highlight the importance of appropriate safety measures when working with this compound in laboratory settings .
Research Applications and Future Directions
Current Research Context
N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride is primarily utilized in research settings for investigating structure-activity relationships and potential biological activities. The compound's unique structural features make it valuable for studying molecular interactions and developing new therapeutic agents.
Recent advancements in the synthesis and characterization of benzothiazole derivatives have expanded our understanding of this compound class. For example, research has demonstrated methods for preparing benzo[d]thiazol-2-amine derivatives through reactions involving benzothiazole with various reactants, which could potentially be applied to the synthesis of N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride or similar compounds .
Future Research Opportunities
Several promising research directions exist for N-(Piperidin-3-yl)benzo[d]thiazol-2-amine hydrochloride based on the properties of related compounds:
-
Anticancer potential: Given the observed binding affinities of similar benzothiazole derivatives to the HER enzyme, investigation of this compound's interactions with cancer-related targets could yield valuable insights .
-
Antimicrobial applications: The documented antimicrobial properties of benzothiazole derivatives suggest potential applications in developing new antimicrobial agents to address the growing challenge of antimicrobial resistance.
-
Neurological targets: The piperidine ring's presence in drugs targeting neurological disorders indicates potential applications in neurological research.
-
Structure optimization: Modification of the basic structure through targeted substitutions could yield derivatives with enhanced biological activities or improved pharmacokinetic properties.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume